molecular formula C17H17FN2O B7569338 (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone

(2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone

Cat. No. B7569338
M. Wt: 284.33 g/mol
InChI Key: QXMCNYZJWUPREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone, also known as 4F-α-PVP, is a synthetic stimulant drug that belongs to the class of pyrrolidinophenone compounds. It is a potent psychostimulant that has gained popularity in recent years due to its stimulating effects on the central nervous system. The drug has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation. The increased levels of these neurotransmitters result in the stimulant effects of the drug.
Biochemical and Physiological Effects:
The use of (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP has been associated with various biochemical and physiological effects. The drug has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. Prolonged use of the drug can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP in lab experiments include its potency, selectivity, and availability. The drug is a potent stimulant that can produce reliable and consistent effects in experimental animals. It is also selective for certain neurotransmitter systems, allowing researchers to study specific pathways in the brain. However, the use of (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP in lab experiments is limited by its potential for abuse, toxicity, and legal restrictions.

Future Directions

There are several future directions for research on (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP. One area of interest is the development of new synthetic analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of the drug on the brain and behavior. Additionally, there is a need for more research on the potential therapeutic applications of the drug in the treatment of medical conditions such as ADHD and narcolepsy. Overall, continued research on (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP and its analogs has the potential to advance our understanding of the central nervous system and lead to the development of new treatments for various medical conditions.

Synthesis Methods

The synthesis of (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP is a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-fluoroacetophenone with ammonium acetate to produce 4-fluoroamphetamine. This compound is then reacted with 3-phenylpyrrolidine to produce (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP. The final product is purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

(2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP has been studied for its potential applications in scientific research. It has been used as a reference standard in forensic toxicology and drug testing. The drug has also been used in studies investigating the effects of psychostimulants on the central nervous system. Additionally, (2-Amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanoneα-PVP has been studied for its potential use as a treatment for various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

(2-amino-4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-14-6-7-15(16(19)10-14)17(21)20-9-8-13(11-20)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCNYZJWUPREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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